7-Nitro-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one
Overview
Description
“7-Nitro-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one” is a chemical compound that belongs to the class of pyrrolo[2,3-d]pyrimidines . Pyrrolo[2,3-d]pyrimidines have been reported to possess significant biological activities, including anti-HIV, antitumor, antimicrobial, and antiangiogenic activities .
Synthesis Analysis
The synthesis of a series of 4-alkylamino-7-methyl analogs of tubercidin from 4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine has been described . This synthesis has been accomplished through methylation of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with methyl iodide and reaction of this 7-methyl product with the appropriate amine .Scientific Research Applications
Synthesis and Chemical Reactions
- Efficient Synthesis Techniques : Microwave irradiation has been used for efficient synthesis of thiazolopyrimidinones, related to 7-Nitro-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one, showcasing potential in bioactive compound development (Djekou et al., 2006).
- Catalytic Hydrogenation and Bond Cleavage : Studies on compounds like 6-amino-7,7-dibenzyl-2,4-dimethoxy-7H-pyrrolo[3,2-d]pyrimidine have shown catalytic hydrogenation leading to C-benzyl bond cleavage, indicating a route to other pyrrolo[3,2-d]pyrimidines (Otmar et al., 1998).
- Reactivity with Amines and Thiols : The reactivity of analogous pyrimidines with amines and thiols has been explored, highlighting the potential for diverse chemical modifications (Čikotienė et al., 2007).
Application in Nucleoside and Drug Synthesis
- Intermediate for Nucleoside Analogues : The reductive cyclization of cyanoalkyl-nitropyrimidines leads to compounds like 7-alkyl-5H-pyrrolo[3,2-d]pyrimidines, which are used as intermediates in synthesizing nucleoside analogues, indicating their importance in medicinal chemistry (Otmar et al., 1997).
Biosynthesis and Enzymatic Reactions
- Role in Biosynthesis of Riboflavin : Studies have shown the phosphorylation of compounds related to this compound in the biosynthesis of riboflavin, indicating their biological significance (Nielsen & Bacher, 1988).
Other Applications
- Synthesis of Anticancer Agents : The synthesis of Alimta and similar anticancer agents involves using related pyrimidine compounds, highlighting their role in cancer treatment (Taylor & Liu, 2003).
- Investigations in Organic Synthesis : Phosphorus pentoxide has been used in the synthesis of N-aryl-7H-pyrrolo[2,3-d]pyrimidin-4-amines, showcasing its utility in organic synthesis processes (Jørgensen et al., 1985).
Properties
IUPAC Name |
7-nitro-3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N4O3/c11-6-5-4(8-2-9-6)3(1-7-5)10(12)13/h1-2,7H,(H,8,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJQHZPGWPTUHFJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(N1)C(=O)NC=N2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30419989 | |
Record name | 7-Nitro-1,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30419989 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
93587-26-9 | |
Record name | 7-Nitro-1,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30419989 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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